2,5-Dichloro-4-fluorobenzoic acid
Overview
Description
2,5-Dichloro-4-fluorobenzoic acid: is an organic compound with the molecular formula C7H3Cl2FO2 and a molecular weight of 209.0 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 2,5-dichlorobenzoic acid with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2,5-Dichloro-4-fluorobenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzoic acid: Similar in structure but with different positions of chlorine and fluorine atoms.
2-Chloro-4,5-difluorobenzoic acid: Contains two fluorine atoms and one chlorine atom.
4,5-Dichloro-2-fluorobenzoic acid: Similar structure with different positions of substituents.
Uniqueness: 2,5-Dichloro-4-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique arrangement of chlorine and fluorine atoms enhances its reactivity and specificity in various chemical reactions and biological interactions .
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYJVXNIQXPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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